molecular formula C10H10N2S2 B14976036 3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine

3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine

Cat. No.: B14976036
M. Wt: 222.3 g/mol
InChI Key: PIVCNFHJVAOXLL-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfanyl group at the third position and a thienyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the ethylsulfanyl and thienyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a suitable diketone can form the pyridazine ring, which can then be functionalized with ethylsulfanyl and thienyl groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ethylsulfanyl and thienyl groups contribute to its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-6-(2-thienyl)pyridazine
  • 3-(Ethylsulfanyl)-6-(3-thienyl)pyridazine
  • 3-(Ethylsulfanyl)-6-(2-furyl)pyridazine

Uniqueness

3-(Ethylsulfanyl)-6-(2-thienyl)pyridazine is unique due to the specific positioning of the ethylsulfanyl and thienyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

3-ethylsulfanyl-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C10H10N2S2/c1-2-13-10-6-5-8(11-12-10)9-4-3-7-14-9/h3-7H,2H2,1H3

InChI Key

PIVCNFHJVAOXLL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C=C1)C2=CC=CS2

Origin of Product

United States

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